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molecular formula C12H9BrFNO2 B8439883 2-Bromo-1-(8-fluoro-6-methoxy-quinolin-4-yl)-ethanone

2-Bromo-1-(8-fluoro-6-methoxy-quinolin-4-yl)-ethanone

Cat. No. B8439883
M. Wt: 298.11 g/mol
InChI Key: NCCRNXLQJQPQPJ-UHFFFAOYSA-N
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Patent
US07491714B2

Procedure details

9.0 g (32.7 mmol) of 4-(1-Butoxy-vinyl)-8-fluoro-6-methoxy-quinoline was dissolved in 200 mL of 3:1 THF/water. 6.4 g of N-bromosuccinimide was added and the contents stirred at rt for 3 hrs. Solvent was then removed by rotary-evaporation. The crude material was purified by flash chromatography on silica gel using 20% ethyl acetate/hexanes as the eluent to give 8.5 g (88%) of the desired product. 1H NMR (CDCl3, 400 MHz) 8.92 (d, 1H), 7.71 (m, 2H), 7.18 (d, 1H), 4.55 (s, 2H), 3.94 (s, 3H).
Name
4-(1-Butoxy-vinyl)-8-fluoro-6-methoxy-quinoline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:17]2[C:12](=[C:13]([F:20])[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1)=[CH2:7])CCC.[Br:21]N1C(=O)CCC1=O>C1COCC1.O>[Br:21][CH2:5][C:6]([C:8]1[C:17]2[C:12](=[C:13]([F:20])[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
4-(1-Butoxy-vinyl)-8-fluoro-6-methoxy-quinoline
Quantity
9 g
Type
reactant
Smiles
C(CCC)OC(=C)C1=CC=NC2=C(C=C(C=C12)OC)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred at rt for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then removed by rotary-evaporation
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel using 20% ethyl acetate/hexanes as the eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=CC=NC2=C(C=C(C=C12)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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